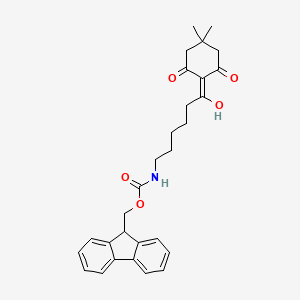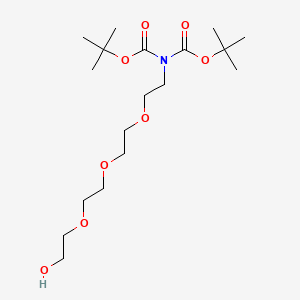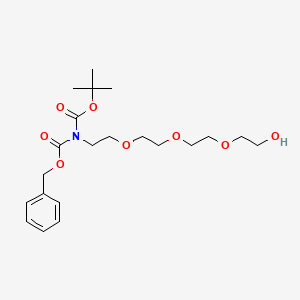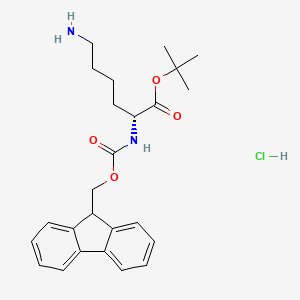
Fmoc-Aca-DIM
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 9-fluorenylmethoxycarbonyl-aminocaproic acid-dimethylimidazole (Fmoc-Aca-DIM) is a derivative of the fluorenylmethoxycarbonyl (Fmoc) group, which is widely used in organic synthesis, particularly in peptide synthesis. The Fmoc group is a protecting group for amines, allowing for selective reactions to occur without interference from the amine group. The addition of aminocaproic acid and dimethylimidazole enhances the compound’s versatility and functionality in various synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Aca-DIM typically involves the following steps:
Coupling with Dimethylimidazole: The protected aminocaproic acid is then coupled with dimethylimidazole using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent composition, and reaction time. The use of automated synthesis equipment and continuous flow reactors can further enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Deprotection: The Fmoc group can be removed under mildly basic conditions using reagents such as piperidine or morpholine.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF (20%) is commonly used for Fmoc deprotection.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products:
科学的研究の応用
Chemistry: Fmoc-Aca-DIM is used in the synthesis of complex peptides and proteins. Its ability to protect amine groups while allowing selective reactions makes it valuable in solid-phase peptide synthesis .
Biology and Medicine: The compound is used in the development of peptide-based drugs and diagnostic tools. Its derivatives can be used to study protein-protein interactions and enzyme mechanisms .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of therapeutic peptides and small molecules. It is also used in the development of novel materials and biocompatible hydrogels .
作用機序
The mechanism of action of Fmoc-Aca-DIM involves the protection and deprotection of amine groups. The Fmoc group is introduced to the amine group, rendering it inactive during subsequent reactions. Upon completion of the desired reactions, the Fmoc group is removed under basic conditions, revealing the free amine group for further functionalization .
類似化合物との比較
9-fluorenylmethoxycarbonyl-lysine (Fmoc-Lys): Similar in structure but with lysine instead of aminocaproic acid.
tert-butyloxycarbonyl-aminocaproic acid (Boc-Aca): Uses tert-butyloxycarbonyl as the protecting group instead of Fmoc.
Uniqueness: Fmoc-Aca-DIM offers unique advantages in terms of stability and ease of deprotection. The Fmoc group is stable under acidic conditions, making it suitable for use in multi-step synthesis involving acid-sensitive compounds. Additionally, the presence of dimethylimidazole enhances its reactivity and versatility in various synthetic applications .
特性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[6-(4,4-dimethyl-2,6-dioxocyclohexylidene)-6-hydroxyhexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO5/c1-29(2)16-25(32)27(26(33)17-29)24(31)14-4-3-9-15-30-28(34)35-18-23-21-12-7-5-10-19(21)20-11-6-8-13-22(20)23/h5-8,10-13,23,31H,3-4,9,14-18H2,1-2H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGCBHQGKHOXNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=C(CCCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(2S)-2-amino-3-[4-(prop-2-ynoxycarbonylamino)phenyl]propanoic acid;hydrochloride](/img/structure/B6288528.png)





